molecular formula C11H7FOS B2698202 5-(3-Fluorophenyl)thiophene-2-carbaldehyde CAS No. 886508-77-6

5-(3-Fluorophenyl)thiophene-2-carbaldehyde

Cat. No.: B2698202
CAS No.: 886508-77-6
M. Wt: 206.23
InChI Key: AMTYNYZDGZBISY-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a fluorine atom on the phenyl ring and an aldehyde group on the thiophene ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the functionalization of the thiophene ring. For instance, the direct fluorination of thiophene with molecular fluorine can yield fluorinated thiophenes . Another method involves the reaction of thiophene derivatives with fluorinating agents such as sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: 5-(3-Fluorophenyl)thiophene-2-carboxylic acid.

    Reduction: 5-(3-Fluorophenyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Fluorophenyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique positioning of the fluorine atom at the 3-position of the phenyl ring in 5-(3-Fluorophenyl)thiophene-2-carbaldehyde imparts distinct chemical and biological properties compared to its isomers. This positional isomerism can lead to differences in reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

5-(3-fluorophenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTYNYZDGZBISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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